molecular formula C7H4BrF2NO2 B13486404 2-Bromo-6-(difluoromethyl)nicotinic acid

2-Bromo-6-(difluoromethyl)nicotinic acid

Cat. No.: B13486404
M. Wt: 252.01 g/mol
InChI Key: JJQRCHXYOWXVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C6H4BrF2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and difluoromethyl substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves halogenation and fluorination reactions. One common method is the bromination of 6-(difluoromethyl)pyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the risk of human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity for specific targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-chloropyridine
  • 2-Bromo-6-methoxypyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-(difluoromethyl)pyridine

Uniqueness

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is unique due to its specific combination of bromine and difluoromethyl substituents, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and high binding affinity.

Properties

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252.01 g/mol

IUPAC Name

2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4BrF2NO2/c8-5-3(7(12)13)1-2-4(11-5)6(9)10/h1-2,6H,(H,12,13)

InChI Key

JJQRCHXYOWXVAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.